molecular formula C6H11NO B8446643 2-Propoxy-propanenitrile

2-Propoxy-propanenitrile

Cat. No.: B8446643
M. Wt: 113.16 g/mol
InChI Key: HJNUVCLGGKUJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propoxy-propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a propoxy (-OCH₂CH₂CH₃) group at the second carbon. The propoxy group may influence solubility, boiling point, and metabolic pathways compared to simpler nitriles like acetonitrile.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-propoxypropanenitrile

InChI

InChI=1S/C6H11NO/c1-3-4-8-6(2)5-7/h6H,3-4H2,1-2H3

InChI Key

HJNUVCLGGKUJGW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Aromatic vs. The propoxy group in 2-Propoxy-propanenitrile may enhance lipophilicity relative to unsubstituted propanenitrile.
  • Safety and Handling: Limited safety data are available for most analogs. For example, 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile advises immediate decontamination and medical consultation, suggesting nitriles may require careful handling due to toxicity risks.

Research Findings and Limitations

  • Gaps in Data: Direct experimental data on 2-Propoxy-propanenitrile (e.g., boiling point, solubility, toxicity) are absent in the provided evidence.
  • Synthetic Applications: Compounds like 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile highlight the use of nitriles in multi-step syntheses, suggesting 2-Propoxy-propanenitrile could serve as an intermediate in organic reactions.

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